(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol
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Overview
Description
(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which is a significant feature in various natural and synthetic alkaloids .
Preparation Methods
The synthesis of (7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate indole and isoquinoline derivatives under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product .
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol undergoes various chemical reactions, including:
Scientific Research Applications
(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of (7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol can be compared with other similar compounds such as:
Phellodendrine: A quaternary base alkaloid with immunosuppressive and anti-inflammatory activities.
(7S,13aS)-9,10-Dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium: Another tetrahydroisoquinoline derivative with similar structural features but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22NO4+ |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1/t15-,20-/m1/s1 |
InChI Key |
KMJDZTDWUQFSHS-FOIQADDNSA-O |
Isomeric SMILES |
C[N@+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)O)O)OC |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC |
Origin of Product |
United States |
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